![molecular formula C20H18FN3O B2522315 N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide CAS No. 2305492-14-0](/img/structure/B2522315.png)
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide, also known as CFTR modulator, is a small molecule drug that is used in the treatment of cystic fibrosis. It is a member of a class of drugs known as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, which are designed to correct the underlying genetic defect that causes cystic fibrosis.
Mechanism of Action
The mechanism of action of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves the correction of the underlying genetic defect that causes cystic fibrosis. The drug works by binding to the defective this compound protein and restoring its function, which allows for the proper transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to restore this compound function. This leads to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide in lab experiments include its specificity for the this compound protein and its ability to correct the underlying genetic defect that causes cystic fibrosis. However, the limitations of using the drug in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.
Future Directions
There are several future directions for research on N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide. These include:
1. Further studies on the long-term safety and efficacy of the drug in patients with cystic fibrosis.
2. Development of new this compound modulators that are more effective and have fewer side effects than this compound.
3. Investigation of the use of this compound modulators in the treatment of other diseases that are caused by defects in ion transport across cell membranes.
4. Development of new methods for synthesizing and administering this compound modulators that are more efficient and cost-effective than current methods.
5. Investigation of the use of this compound modulators in combination with other drugs to improve the treatment of cystic fibrosis and other related diseases.
Synthesis Methods
The synthesis of N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide involves a series of chemical reactions that are carried out in a laboratory setting. The exact method of synthesis is proprietary information that is not available to the public.
Scientific Research Applications
N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Studies have shown that the drug is effective in improving lung function and reducing the frequency of pulmonary exacerbations in patients with cystic fibrosis.
properties
IUPAC Name |
N-[3-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-3-19(25)22-16-6-4-5-15(12(16)2)20-23-17-10-7-13(21)11-18(17)24(20)14-8-9-14/h3-7,10-11,14H,1,8-9H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQTYXZZTIQMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=C)C2=NC3=C(N2C4CC4)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.